Reactive Black 39

Description

BenchChem offers high-quality Reactive Black 39 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Reactive Black 39 including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C25H14ClN10Na5O16S5 |

|---|---|

Molecular Weight |

1021.2 g/mol |

IUPAC Name |

pentasodium;5-amino-3-[[5-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]-2-sulfonatophenyl]diazenyl]-6-[(2,5-disulfonatophenyl)diazenyl]-4-hydroxynaphthalene-2,7-disulfonate |

InChI |

InChI=1S/C25H19ClN10O16S5.5Na/c26-23-30-24(28)32-25(31-23)29-10-1-3-14(54(41,42)43)12(7-10)33-36-21-17(57(50,51)52)6-9-5-16(56(47,48)49)20(19(27)18(9)22(21)37)35-34-13-8-11(53(38,39)40)2-4-15(13)55(44,45)46;;;;;/h1-8,37H,27H2,(H,38,39,40)(H,41,42,43)(H,44,45,46)(H,47,48,49)(H,50,51,52)(H3,28,29,30,31,32);;;;;/q;5*+1/p-5 |

InChI Key |

UYAABLNBFLLCJA-UHFFFAOYSA-I |

Canonical SMILES |

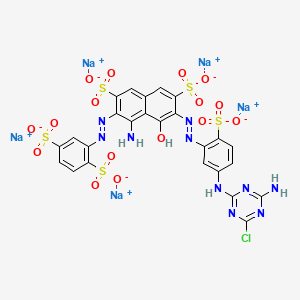

C1=CC(=C(C=C1NC2=NC(=NC(=N2)N)Cl)N=NC3=C(C4=C(C(=C(C=C4C=C3S(=O)(=O)[O-])S(=O)(=O)[O-])N=NC5=C(C=CC(=C5)S(=O)(=O)[O-])S(=O)(=O)[O-])N)O)S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Reactive Black 39

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of Reactive Black 39 (C.I. Reactive Black 39), a bifunctional reactive azo dye. The information presented herein is intended to support research and development activities by providing detailed data on its synthesis, reactivity, analysis, and biological interactions.

Core Chemical and Physical Properties

Reactive Black 39 is a synthetic dye belonging to the double azo class of compounds.[1] It is primarily utilized in the textile industry for dyeing cellulosic fibers such as cotton, to which it forms strong, covalent bonds, resulting in excellent wash fastness.[2]

Chemical Identifiers

The fundamental chemical identifiers for Reactive Black 39 are summarized in the table below. There are some discrepancies in the literature regarding the exact molecular formula and weight, which may be attributed to different salt forms or hydration states. The most consistently reported values are presented here.

| Identifier | Value |

| Chemical Name | Pentasodium 4-amino-6-[[5-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]-2-sulphonatophenyl]azo]-3-[(2,5-disulphonatophenyl)azo]-5-hydroxynaphthalene-2,7-disulphonate[3] |

| C.I. Name | Reactive Black 39[1] |

| C.I. Number | 205071[1] |

| CAS Number | 68259-02-9[4] |

| Molecular Formula | C₂₅H₁₄ClN₁₀Na₅O₁₆S₅[1] |

| Molecular Weight | 1021.16 g/mol [1] |

| Canonical SMILES | C1=CC(=C(C=C1NC2=NC(=NC(=N2)N)Cl)N=NC3=C(C4=C(C(=C(C=C4C=C3S(=O)(=O)[O-])S(=O)(=O)[O-])N=NC5=C(C=CC(=C5)S(=O)(=O)[O-])S(=O)(=O)[O-])N)O)S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+] |

Physical and Spectroscopic Properties

| Property | Value/Description |

| Appearance | Black powder[5] |

| Solubility | Soluble in water. A technical data sheet specifies a solubility of >300 g/L.[5] Generally, reactive dyes of this type can have solubilities up to 400 g/L.[6] |

| UV-Vis λmax | Approximately 597 nm (as a proxy from the structurally similar Reactive Black 5).[7] |

Reactivity and Stability

Chemical Stability: Reactive Black 39 is stable under normal temperatures and pressures.[8]

Conditions to Avoid: Exposure to excess heat, strong oxidants, and incompatible materials should be avoided to prevent decomposition.[8]

Incompatibilities: It is incompatible with strong oxidizing and reducing agents.[8]

Hazardous Decomposition Products: Upon thermal decomposition, it may release irritating and toxic fumes and gases, including oxides of carbon and nitrogen.[8]

Hazardous Polymerization: Hazardous polymerization will not occur.[8]

Synthesis and Manufacturing

The synthesis of Reactive Black 39 is a multi-step process involving diazotization and coupling reactions, followed by condensation.[1][9]

Manufacturing Method:

-

Diazotization: 2,4-Diaminobenzenesulfonic acid and 2-Aminobenzene-1,4-disulfonic acid are diazotized.[1]

-

Coupling: These diazotized intermediates are then coupled with 4-Amino-5-hydroxynaphthalene-2,7-disulfonic acid under alkaline and acidic conditions, respectively.[1]

-

Condensation: The resulting product is condensed with 2,4,6-Trichloro-1,3,5-triazine.[1]

-

Ammoniation: The final step involves ammoniation to yield the Reactive Black 39 dye.[1]

Biological Interactions and Degradation

While one source erroneously identified Reactive Black 39 as a benzalkonium chloride molecule, this is structurally incorrect.[4] However, azo dyes as a class have been studied for their biological activities.

Antimicrobial Activity

Certain azo compounds have demonstrated antimicrobial properties.[8][10] The antimicrobial efficacy is often attributed to the nature and position of substituents on the aromatic rings. For instance, electron-withdrawing groups like chlorine can enhance antimicrobial activity against various bacteria and fungi.[8]

Bacterial Degradation

The biodegradation of azo dyes by microorganisms is a critical area of research for environmental remediation. The initial and rate-limiting step in this process is the reductive cleavage of the azo bond (-N=N-), which leads to the decolorization of the dye.[11] This is typically carried out by bacterial azoreductase enzymes under anaerobic or microaerophilic conditions.[2][12] The resulting aromatic amines are then further mineralized, often under aerobic conditions.[12]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a primary technique for the analysis of reactive dyes, allowing for the separation and quantification of the active dye, hydrolyzed byproducts, and impurities.[13][14] The following is a generalized protocol based on methods used for similar reactive dyes.

Objective: To separate and quantify Reactive Black 39 from its hydrolyzed form.

Instrumentation:

-

HPLC system with a gradient pump, autosampler, and a UV-Vis or Photodiode Array (PDA) detector.

-

Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).

Reagents:

-

Acetonitrile (HPLC grade)

-

Deionized water (18 MΩ·cm)

-

Ion-pairing agent (e.g., Tetrabutylammonium (B224687) bromide)

-

Buffer (e.g., Ammonium (B1175870) dihydrogen phosphate)

Procedure:

-

Mobile Phase Preparation:

-

Sample Preparation: Accurately weigh and dissolve the Reactive Black 39 sample in deionized water to a known concentration (e.g., 100 mg/L). Filter the solution through a 0.45 µm syringe filter.

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10-20 µL.

-

Column Temperature: Ambient or controlled (e.g., 30 °C).

-

Detection Wavelength: Monitor at the λmax of the dye (e.g., ~597 nm) and other relevant wavelengths for byproducts.

-

Gradient Elution: Start with a higher proportion of Solvent B, gradually increasing the proportion of Solvent A to elute all components. A typical gradient might run from 10% to 90% Solvent A over 30 minutes.

-

-

Data Analysis: Identify peaks based on retention times of standards (if available). Quantify the area under each peak to determine the relative percentages of the reactive dye and its hydrolyzed form.

UV-Vis Spectrophotometry for Degradation Studies

UV-Vis spectrophotometry is a straightforward method to monitor the decolorization of the dye during degradation experiments (e.g., photocatalytic or biological).[5][15]

Objective: To measure the change in concentration of Reactive Black 39 over time.

Instrumentation:

-

UV-Vis Spectrophotometer.

-

Cuvettes (1 cm path length).

Procedure:

-

Calibration Curve: Prepare a series of standard solutions of Reactive Black 39 of known concentrations. Measure the absorbance of each standard at the λmax (~597 nm). Plot a graph of absorbance versus concentration to create a calibration curve.

-

Degradation Experiment: Initiate the degradation process (e.g., by adding a photocatalyst and exposing to light, or inoculating with a bacterial culture).

-

Sampling: At regular time intervals, withdraw an aliquot of the reaction mixture.

-

Sample Preparation: Centrifuge or filter the aliquot to remove any suspended solids (e.g., catalyst or biomass).

-

Measurement: Measure the absorbance of the supernatant/filtrate at the λmax.

-

Data Analysis: Use the calibration curve to determine the concentration of the dye at each time point. The percentage of decolorization can be calculated using the formula: Decolorization (%) = [(C₀ - Cₜ) / C₀] x 100 where C₀ is the initial concentration and Cₜ is the concentration at time t.

Quantitative Fastness and Resistance Properties

The performance of a reactive dye is often characterized by its fastness properties on a specific substrate, typically cotton. The following data is derived from a technical data sheet for Reactive Black 39.[5]

| Fastness Test | Standard | Rating (Grade 1-5, 5 being best) |

| Light Fastness | ISO 105 B02 | 5-6 |

| Washing (Severe) | ISO 105 E01 | Effect: 5, Stain: 4-5 |

| Chlorinated Water | ISO 105 E03 | Effect: 3-4, Stain: 3-4 |

| Perspiration (Alkaline) | ISO 105 E04 | Effect: 4-5, Stain: 4 |

| Perspiration (Acidic) | ISO 105 E04 | Effect: 5, Stain: 4 |

| Rubbing (Dry) | ISO 105 X12 | 5 |

| Rubbing (Wet) | ISO 105 X12 | 3-4 |

Safety and Handling

Hazards:

-

Harmful if swallowed.[8]

-

May cause irritation to the eyes, skin, and respiratory tract.[8]

-

Possible risks of irreversible effects; mutagenicity data has been reported.[8]

Handling Precautions:

-

Use with adequate ventilation and minimize dust generation.[8]

-

Wear appropriate personal protective equipment (PPE), including chemical safety goggles, gloves, and a respirator if necessary.[8]

-

Wash thoroughly after handling.[8]

Storage:

-

Store in a cool, dry place in tightly closed containers.[8]

-

Recommended storage temperature is between 10°C - 25°C.[4]

References

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. Frontiers | Degradation and Toxicity Analysis of a Reactive Textile Diazo Dye-Direct Red 81 by Newly Isolated Bacillus sp. DMS2 [frontiersin.org]

- 3. CheMondis Marketplace [chemondis.com]

- 4. Reactive black 39 | 68259-02-9 | FR167553 | Biosynth [biosynth.com]

- 5. Photocatalytic degradation of reactive black 5 in aqueous solutions: Effect of operating conditions and coupling with ultrasound irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Reactive Black 5 Degradation on Manganese Oxides Supported on Sodium Hydroxide Modified Graphene Oxide | MDPI [mdpi.com]

- 8. Azobenzene as Antimicrobial Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. An Integrative Approach to Study Bacterial Enzymatic Degradation of Toxic Dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ijcmas.com [ijcmas.com]

- 13. researchgate.net [researchgate.net]

- 14. irjet.net [irjet.net]

- 15. deswater.com [deswater.com]

Reactive Black 39 molecular structure and formula

An In-depth Technical Guide to Reactive Black 39

This technical guide provides a comprehensive overview of the molecular structure, chemical formula, and physicochemical properties of Reactive Black 39. It is intended for researchers, scientists, and professionals in drug development and other relevant scientific fields. This document includes a summary of quantitative data, a detailed experimental protocol for its synthesis, and visualizations of its molecular structure and manufacturing workflow.

Physicochemical Properties of Reactive Black 39

The key quantitative data for Reactive Black 39 are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| C.I. Name | Reactive Black 39 | [1][2][3] |

| CAS Number | 68259-02-9 | [3][4][5][6] |

| Molecular Formula | C₂₅H₁₄ClN₁₀Na₅O₁₆S₅ | [1][2][7][8] |

| Molecular Weight | 1021.16 g/mol | [1][2][7][8] |

| Appearance | Black Powder | [7][8] |

| Odor | Odorless | [7] |

| Solubility in Water | > 300 g/L | [8] |

| Molecular Structure Class | Double Azo Dye | [1] |

Experimental Protocol: Synthesis of Reactive Black 39

The manufacturing of Reactive Black 39 involves a multi-step process centered around diazotization and coupling reactions.[1] The following protocol outlines the key steps in its synthesis.

Materials:

-

2,4-Diaminobenzenesulfonic acid

-

2-Aminobenzene-1,4-disulfonic acid

-

4-Amino-5-hydroxynaphthalene-2,7-disulfonic acid (H-acid)

-

2,4,6-Trichloro-1,3,5-triazine (cyanuric chloride)

-

Sodium nitrite (B80452) (NaNO₂)

-

Hydrochloric acid (HCl)

-

Sodium carbonate (Na₂CO₃) or other base

-

Ammonia (B1221849) source

Procedure:

-

First Diazotization:

-

Dissolve 2,4-Diaminobenzenesulfonic acid in a solution of hydrochloric acid and water.

-

Cool the mixture to 0-5°C in an ice bath.

-

Slowly add a solution of sodium nitrite to initiate the diazotization of one of the amino groups.

-

-

First Coupling Reaction (Acidic Conditions):

-

Prepare a solution of 4-Amino-5-hydroxynaphthalene-2,7-disulfonic acid (H-acid).

-

Add the diazonium salt solution from Step 1 to the H-acid solution under acidic conditions to perform the first coupling reaction, forming a monoazo compound.

-

-

Second Diazotization:

-

Dissolve 2-Aminobenzene-1,4-disulfonic acid in an acidic solution.

-

Cool the solution to 0-5°C and add sodium nitrite to create the second diazonium salt.

-

-

Second Coupling Reaction (Alkaline Conditions):

-

Add the second diazonium salt solution from Step 3 to the monoazo compound solution from Step 2.

-

Adjust the pH to alkaline conditions to facilitate the second coupling reaction, forming a disazo compound.

-

-

Condensation with Cyanuric Chloride:

-

React the resulting disazo dye with 2,4,6-Trichloro-1,3,5-triazine. This reaction involves the condensation of one of the amino groups on the dye molecule with the triazine ring, displacing one of the chlorine atoms.

-

-

Ammoniation:

-

Introduce an ammonia source to the reaction mixture. The amino group from the ammonia displaces a second chlorine atom on the triazine ring. The final chlorine atom on the triazine ring serves as the reactive site for binding with fibers.

-

-

Isolation and Purification:

-

The final dye is salted out, filtered, and dried to obtain the powdered form of Reactive Black 39.

-

Visualizations

The following diagrams illustrate the molecular structure and the synthesis workflow of Reactive Black 39.

Caption: Logical relationship of the core components of Reactive Black 39.

Caption: Manufacturing workflow for the synthesis of Reactive Black 39.

References

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. dyeschemical.com [dyeschemical.com]

- 3. BESTCHEM Hungária Kft | Providing you the BEST CHEMistry [bestchem.hu]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Reactive black 39 | 68259-02-9 | FR167553 | Biosynth [biosynth.com]

- 6. adityacolorchem.com [adityacolorchem.com]

- 7. cncolorchem.com [cncolorchem.com]

- 8. cncolorchem.com [cncolorchem.com]

Synthesis and manufacturing process of Reactive Black 39

An In-depth Technical Guide to the Synthesis and Manufacturing of C.I. Reactive Black 39

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and manufacturing process of C.I. Reactive Black 39, a prominent disazo reactive dye. The document details the chemical pathway, experimental protocols, and key intermediates involved in the production of this dye, which is widely utilized in the textile industry for its deep black shade and excellent fastness properties on cellulosic fibers.

Introduction to C.I. Reactive Black 39

C.I. Reactive Black 39 is a water-soluble anionic dye belonging to the class of bifunctional reactive dyes. Its ability to form covalent bonds with hydroxyl groups on cellulosic fibers imparts high wash fastness. The dye molecule contains two azo chromophores, contributing to its deep black color, and a monochlorotriazinyl reactive group, which facilitates the fixation to the fiber under alkaline conditions.

Chemical Structure:

-

C.I. Name: Reactive Black 39

-

Molecular Formula: C₂₅H₁₄ClN₁₀Na₅O₁₆S₅[1]

-

Molecular Weight: 1021.16 g/mol [1]

-

CAS Number: 68259-02-9

Synthesis Pathway

The synthesis of Reactive Black 39 is a multi-step process involving several key chemical transformations. The overall manufacturing process can be summarized as follows:

-

First Diazotization: Diazotization of 2-Aminobenzene-1,4-disulfonic acid.

-

First Coupling (Acidic): Coupling of the first diazonium salt with 4-Amino-5-hydroxynaphthalene-2,7-disulfonic acid (H-acid) under acidic conditions.

-

Second Diazotization: Diazotization of 2,4-Diaminobenzenesulfonic acid.

-

Second Coupling (Alkaline): Coupling of the second diazonium salt with the monoazo intermediate formed in the previous step under alkaline conditions to form the disazo dye.

-

Condensation: Reaction of the disazo dye with 2,4,6-Trichloro-1,3,5-triazine (cyanuric chloride).

-

Ammoniation: Replacement of one of the remaining chlorine atoms on the triazine ring with an amino group.

-

Isolation and Purification: Salting out, filtration, and drying of the final product.

The overall synthesis workflow is depicted in the following diagram:

Experimental Protocols

The following sections provide a detailed, representative methodology for the synthesis of C.I. Reactive Black 39. The quantitative data is summarized in the subsequent tables.

Stage 1: First Diazotization of 2-Aminobenzene-1,4-disulfonic acid

The diazotization reaction converts the primary aromatic amine into a diazonium salt using nitrous acid, generated in-situ from sodium nitrite and a strong acid.

Methodology:

-

A stirred suspension of 2-Aminobenzene-1,4-disulfonic acid (1.0 equivalent) in water is prepared in a reaction vessel.

-

The vessel is cooled to 0-5°C using an ice bath.

-

Concentrated hydrochloric acid (2.5-3.0 equivalents) is added slowly to the suspension while maintaining the low temperature.

-

A solution of sodium nitrite (1.0-1.1 equivalents) in water is added dropwise to the amine hydrochloride suspension. The temperature must be strictly maintained below 5°C to prevent the decomposition of the unstable diazonium salt.

-

The reaction mixture is stirred for an additional 30-60 minutes after the complete addition of the sodium nitrite solution to ensure diazotization is complete.

-

The completion of the reaction can be monitored by testing for the presence of excess nitrous acid using starch-iodide paper.

Stage 2: First (Acidic) Azo Coupling

The diazonium salt is then reacted with H-acid under acidic conditions.

Methodology:

-

A solution of H-acid (1.0 equivalent) is prepared in water.

-

The pH of the H-acid solution is adjusted to 2.0-3.0.

-

The diazonium salt solution from Stage 1 is added slowly to the H-acid solution while maintaining the temperature at 0-5°C and the acidic pH.

-

The reaction mixture is stirred for several hours until the coupling reaction is complete, which can be monitored by thin-layer chromatography (TLC).

Stage 3: Second Diazotization of 2,4-Diaminobenzenesulfonic acid

A second diazotization is performed on 2,4-Diaminobenzenesulfonic acid.

Methodology:

-

A suspension of 2,4-Diaminobenzenesulfonic acid (1.0 equivalent) is prepared in water and cooled to 0-5°C.

-

Concentrated hydrochloric acid (2.5-3.0 equivalents) is added.

-

An aqueous solution of sodium nitrite (1.0-1.1 equivalents) is added dropwise, maintaining the temperature below 5°C.

-

The mixture is stirred for 1-2 hours to ensure complete diazotization.

Stage 4: Second (Alkaline) Azo Coupling

The second diazonium salt is coupled with the monoazo intermediate from Stage 2 under alkaline conditions.

Methodology:

-

The pH of the monoazo intermediate solution is raised to 8.0-9.0 with the addition of a sodium carbonate solution.

-

The diazonium salt solution from Stage 3 is added slowly while maintaining the temperature at 5-10°C and the alkaline pH.

-

The reaction is stirred until completion, forming the disazo dye.

Stage 5: Condensation with Cyanuric Chloride

The disazo dye is then reacted with cyanuric chloride.

Methodology:

-

A suspension of cyanuric chloride (1.0 equivalent) in ice-water is prepared.

-

The disazo dye solution is added to the cyanuric chloride suspension.

-

The reaction is carried out at 0-5°C, and the pH is maintained at 6.5-7.0 by the controlled addition of a sodium carbonate solution.

-

The reaction is stirred for 2-4 hours.

Stage 6: Ammoniation

One of the remaining chlorine atoms on the triazine ring is replaced by an amino group.

Methodology:

-

An aqueous solution of ammonia (excess) is added to the reaction mixture from Stage 5.

-

The temperature is gradually raised to 30-40°C.

-

The reaction is stirred for several hours until the ammoniation is complete.

Stage 7: Isolation and Purification

The final dye is isolated from the reaction mixture.

Methodology:

-

The dye is precipitated from the solution by the addition of sodium chloride (salting out).

-

The precipitated dye is collected by filtration.

-

The filter cake is washed with a brine solution to remove impurities.

-

The purified dye is then dried under vacuum.

Quantitative Data

The following tables summarize the typical quantitative data for the synthesis of Reactive Black 39.

Table 1: Reactant Quantities

| Reactant | Molecular Weight ( g/mol ) | Molar Ratio (relative to H-acid) |

| 2-Aminobenzene-1,4-disulfonic acid | 253.24 | 1.0 |

| 2,4-Diaminobenzenesulfonic acid | 188.20 | 1.0 |

| 4-Amino-5-hydroxynaphthalene-2,7-disulfonic acid (H-acid) | 319.31 | 1.0 |

| Sodium Nitrite (for 1st Diazotization) | 69.00 | 1.0 - 1.1 |

| Sodium Nitrite (for 2nd Diazotization) | 69.00 | 1.0 - 1.1 |

| Hydrochloric Acid (for 1st Diazotization) | 36.46 | 2.5 - 3.0 |

| Hydrochloric Acid (for 2nd Diazotization) | 36.46 | 2.5 - 3.0 |

| 2,4,6-Trichloro-1,3,5-triazine (Cyanuric Chloride) | 184.41 | 1.0 |

| Ammonia | 17.03 | Excess |

| Sodium Carbonate | 105.99 | As required for pH adjustment |

| Sodium Chloride | 58.44 | As required for salting out |

Table 2: Reaction Conditions

| Stage | Temperature (°C) | pH | Duration (hours) |

| First Diazotization | 0 - 5 | < 2 | 0.5 - 1 |

| First (Acidic) Coupling | 0 - 5 | 2.0 - 3.0 | 2 - 4 |

| Second Diazotization | 0 - 5 | < 2 | 1 - 2 |

| Second (Alkaline) Coupling | 5 - 10 | 8.0 - 9.0 | 2 - 4 |

| Condensation | 0 - 5 | 6.5 - 7.0 | 2 - 4 |

| Ammoniation | 30 - 40 | Alkaline | 2 - 4 |

Signaling Pathways and Logical Relationships

The chemical reaction pathway for the synthesis of Reactive Black 39 is illustrated below.

References

Reactive Black 39 CAS number and identification

An In-Depth Technical Guide to the Identification of Reactive Black 39

This technical guide provides a comprehensive overview of the identification and characterization of the reactive azo dye, Reactive Black 39. It is intended for researchers, scientists, and professionals in drug development and related fields who require detailed information on this compound. This document outlines its chemical identity, key quantitative data, and detailed experimental protocols for its analysis.

Chemical Identification

Reactive Black 39 is a multifunctional azo dye known for its application in the textile industry.[1][2]

-

Molecular Structure: Double azo class[5]

-

IUPAC Name: Pentasodium 4-Amino-6-[[5-[(4-Amino-6-Chloro-1,3,5-Triazin-2-Yl)Amino]-2-Sulphonatophenyl]Azo]-3-[(2,5-Disulphonatophenyl)Azo]-5-Hydroxynaphthalene-2,7-Disulphonate[1]

-

Synonyms: C.I. 205071, Cibacron Black ZP-2PD, Cibacron Navy P-G, Kayacion Blue P-N3G, Reactive Navy PG, Reactofix Navy Blue H2R[5][7]

Quantitative Data

The following table summarizes the key quantitative data for Reactive Black 39.

| Property | Value | Source |

| Molecular Formula | C₂₅H₁₄ClN₁₀Na₅O₁₆S₅ | [5][6][8] |

| C₂₅H₁₉ClN₁₀O₁₆S₅·Na₅ | [3] | |

| Molecular Weight | 1021.16 g/mol | [5][6][8] |

| 1026.21 g/mol | [3] | |

| Appearance | Black Powder | [6][8] |

| Solubility in Water | >300 g/L | [6] |

Experimental Protocols for Identification

The identification of Reactive Black 39 involves a combination of spectroscopic and chromatographic techniques. The following are detailed methodologies for key experiments.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a fundamental technique for the initial characterization of dyes based on their absorbance spectra.

Methodology:

-

Preparation of Standard Solutions: Accurately weigh a small amount of Reactive Black 39 standard and dissolve it in deionized water to prepare a stock solution of known concentration (e.g., 100 mg/L). From the stock solution, prepare a series of dilutions to determine the linear range of absorbance.

-

Instrument Setup: Use a double-beam UV-Vis spectrophotometer. Scan the wavelength range from 200 to 800 nm. Use deionized water as a blank.

-

Measurement: Record the absorbance spectra of the standard solutions. The maximum absorption wavelength (λmax) is a key characteristic property. For azo dyes, characteristic peaks are expected in the visible region.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the Reactive Black 39 molecule, providing structural information. Attenuated Total Reflectance (ATR) is a suitable sampling technique for solid powder samples.

Methodology:

-

Sample Preparation: Place a small amount of the dry Reactive Black 39 powder directly onto the ATR crystal.

-

Instrument Setup: Use an FTIR spectrometer equipped with an ATR accessory.

-

Data Acquisition: Collect the spectrum over a range of 4000 to 400 cm⁻¹. A background spectrum of the clean ATR crystal should be collected prior to sample analysis.

-

Data Analysis: Identify characteristic absorption bands corresponding to the functional groups in Reactive Black 39, such as N-H stretching (amines), C=C stretching (aromatic rings), S=O stretching (sulfonate groups), and C-Cl stretching (chlorotriazine group).

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the separation, identification, and quantification of dyes. A reverse-phase method with an ion-pairing agent is often suitable for highly polar and ionic compounds like reactive dyes.

Methodology:

-

Chromatographic System:

-

HPLC System: A standard HPLC system with a gradient pump, autosampler, and a UV-Vis or Photodiode Array (PDA) detector.

-

Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase A: Acetonitrile containing an ion-pairing agent such as tetrabutylammonium (B224687) bromide.

-

Mobile Phase B: Aqueous buffer (e.g., ammonium (B1175870) dihydrogen phosphate) with the same ion-pairing agent.

-

Gradient Elution: A suitable gradient program should be developed to achieve optimal separation.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: Monitor the eluent at the λmax determined by UV-Vis spectroscopy.

-

-

Sample Preparation:

-

Dissolve a known amount of the sample in the mobile phase or deionized water.

-

Filter the sample solution through a 0.45 µm syringe filter before injection.

-

-

Analysis:

-

Inject a known volume (e.g., 20 µL) of the sample solution into the HPLC system.

-

Identify the peak corresponding to Reactive Black 39 by comparing its retention time with that of a pure standard.

-

Quantification can be performed by creating a calibration curve with standard solutions of known concentrations.

-

Visualization of Identification Workflow

The following diagram illustrates a logical workflow for the identification of Reactive Black 39.

Caption: A logical workflow for the identification of Reactive Black 39.

References

- 1. iwaponline.com [iwaponline.com]

- 2. dergipark.org.tr [dergipark.org.tr]

- 3. iwaponline.com [iwaponline.com]

- 4. 5 Ways to Make Azo Dye Test Interesting for Students [labster.com]

- 5. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

An In-depth Technical Guide on the Mechanism of Action of Reactive Black 39

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Chemical and Physical Properties of Reactive Black 39

Reactive Black 39 is characterized by its complex polycyclic aromatic structure, typical of azo dyes, and a monochlorotriazine reactive group, which is the cornerstone of its reactivity.

| Property | Value | Reference |

| C.I. Name | Reactive Black 39 | [1][4] |

| C.I. Number | 205071 | [1] |

| CAS Number | 68259-02-9 | [5] |

| Molecular Formula | C25H14ClN10Na5O16S5 | [6] |

| Molecular Weight | 1021.16 g/mol | [6] |

| Molecular Structure | Double Azo Class | [1] |

| Reactive Group | Monochlorotriazine (MCT) | [7] |

Manufacturing Synopsis: The synthesis of Reactive Black 39 involves a multi-step process. It begins with the diazotization of 2,4-Diaminobenzenesulfonic acid and 2-Aminobenzene-1,4-disulfonic acid. These intermediates are then coupled with 4-Amino-5-hydroxynaphthalene-2,7-disulfonic acid under both alkaline and acidic conditions. The resulting molecule subsequently undergoes condensation with 2,4,6-Trichloro-1,3,5-triazine, followed by ammoniation to yield the final dye structure.[6]

Core Mechanism of Action: Fixation and Hydrolysis

The dyeing process with Reactive Black 39 is governed by two primary, competing reactions: fixation to the cellulosic fiber and hydrolysis with water. Both reactions are typically initiated under alkaline conditions and at elevated temperatures.

Fixation on Cellulosic Fibers

The fixation of Reactive Black 39 onto cotton or other cellulosic fibers is a nucleophilic substitution reaction. Under alkaline conditions, the hydroxyl groups of the cellulose (B213188) polymer are partially deprotonated to form highly nucleophilic cellulosate ions (Cell-O⁻).[7] These cellulosate ions then attack the electron-deficient carbon atom of the monochlorotriazine ring, displacing the chlorine atom and forming a stable covalent ether bond between the dye molecule and the fiber.[7]

Competing Reaction: Hydrolysis

Simultaneously with the fixation reaction, the reactive dye can also react with hydroxide (B78521) ions (OH⁻) present in the alkaline dyebath.[8] This nucleophilic substitution reaction, known as hydrolysis, results in the replacement of the chlorine atom on the triazine ring with a hydroxyl group.[8] The hydrolyzed dye is no longer capable of reacting with the cellulosic fiber and remains unfixed. This unfixed dye must be washed off after dyeing to ensure good wet fastness properties.[8]

Quantitative Performance Data (Illustrative)

Specific performance data for Reactive Black 39 is scarce in the available literature. The following tables present representative data for other monochlorotriazine and bifunctional reactive dyes to illustrate the influence of key dyeing parameters on fixation and hydrolysis.

Table 1: Illustrative Fixation Efficiency of Monochlorotriazine Dyes on Cotton under Varying Temperature and pH.

| Dye Type | Temperature (°C) | pH | Fixation Efficiency (%) |

| Monochlorotriazine | 50 | 10.9 | ~50-60 |

| Monochlorotriazine | 80 | 10.9 | ~70-80 |

| Bifunctional (MCT/VS) | 60 | 11.5 | ~85-95 |

| Bifunctional (MCT/VS) | 80 | 11.5 | ~90-98 |

Note: This data is compiled from general knowledge of reactive dye classes and is for illustrative purposes only. Actual values for Reactive Black 39 may vary.[9][10][11]

Table 2: Illustrative Hydrolysis Rate Constants for a Monochlorotriazine Reactive Dye.

| Temperature (°C) | pH | Pseudo-First-Order Rate Constant (k_hyd) (s⁻¹) |

| 50 | 10.9 | ~1.0 x 10⁻⁵ |

| 80 | 10.9 | ~3.3 x 10⁻⁴ |

Note: This data is based on a study of a monofunctional monochlorotriazine reactive dye (C.I. Reactive Red 43) and serves as an example of the temperature dependency of hydrolysis.[10]

Experimental Protocols

The following are detailed methodologies for key experiments to assess the performance of Reactive Black 39.

Protocol for Exhaust Dyeing of Cotton with Reactive Black 39

This protocol describes a typical laboratory-scale exhaust dyeing procedure for cotton fabric.

References

- 1. researchgate.net [researchgate.net]

- 2. ijcrt.org [ijcrt.org]

- 3. Effect of PH on the Reactivity of Monochlorotriazinyl Reactive Dye with Silk Fibroin -Textile Science and Engineering | 학회 [koreascience.kr]

- 4. BESTCHEM Hungária Kft | Providing you the BEST CHEMistry [bestchem.hu]

- 5. Reactive black 39 | 68259-02-9 | FR167553 | Biosynth [biosynth.com]

- 6. worlddyevariety.com [worlddyevariety.com]

- 7. Reaction Mechanism of Single Step Fixation Process of Reactive Printing and Crease Resistance Finishing of Cotton Fabrics [article.sapub.org]

- 8. Hydrolysis of reactive dyes - Cowintprinting.com [cowint.com]

- 9. mdpi.com [mdpi.com]

- 10. tandfonline.com [tandfonline.com]

- 11. What factors affect the fixation rate of reactive dyes? - Dyeing-pedia - Hangzhou Tiankun Chem Co.,Ltd [china-dyestuff.com]

An In-depth Technical Guide to the Solubility and Spectral Properties of Reactive Black 39

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reactive Black 39 is a significant member of the azo dye family, widely utilized in the textile industry for its ability to form strong covalent bonds with cellulosic fibers, resulting in excellent wash fastness. An understanding of its solubility and spectral characteristics is paramount for optimizing dyeing processes, ensuring product quality, and for various research and development applications. This technical guide provides a comprehensive overview of the available data on the solubility and spectral properties of Reactive Black 39, detailed experimental protocols for their determination, and visual representations of key concepts and workflows.

Core Data Presentation

The following tables summarize the known quantitative and qualitative data for the solubility and spectral properties of Reactive Black 39.

Table 1: Solubility of Reactive Black 39

| Solvent | Chemical Formula | Solubility | Temperature (°C) | Remarks |

| Water | H₂O | >300 g/L[1] | Not Specified | High solubility is attributed to the presence of multiple sulfonate groups in its molecular structure. |

| Ethanol | C₂H₅OH | Data not available | - | Expected to have lower solubility than in water. |

| Methanol | CH₃OH | Data not available | - | Expected to have lower solubility than in water. |

| Acetone | C₃H₆O | Data not available | - | Expected to have very low solubility. |

Table 2: Spectral Properties of Reactive Black 39

| Parameter | Value | Solvent | Remarks |

| Maximum Absorption Wavelength (λmax) | 610 nm | Not Specified | This wavelength corresponds to the visible region of the electromagnetic spectrum, contributing to its black color. |

| Molar Absorptivity (ε) | Data not available | - | This value is crucial for quantitative analysis using the Beer-Lambert law. |

Experimental Protocols

Detailed methodologies for determining the solubility and spectral properties of reactive dyes like Reactive Black 39 are provided below. These protocols are based on standard industry practices.

Protocol 1: Determination of Aqueous Solubility by the Filter Paper Spot Method

This method provides a rapid and practical assessment of dye solubility in an aqueous solution.

Materials:

-

Reactive Black 39 dye powder

-

Distilled or deionized water

-

Analytical balance

-

Beakers or flasks

-

Magnetic stirrer and stir bars

-

Volumetric pipettes

-

Whatman No. 1 filter paper (or equivalent)

Procedure:

-

Prepare a series of dye solutions at various concentrations (e.g., 50, 100, 150, 200, 250, 300, 350 g/L) in distilled water at a controlled temperature (e.g., 25 °C).

-

For each concentration, accurately weigh the appropriate amount of Reactive Black 39 powder and add it to a known volume of water in a beaker.

-

Stir each solution vigorously using a magnetic stirrer for a standardized period (e.g., 15-30 minutes) to ensure maximum dissolution.

-

Using a volumetric pipette, carefully withdraw a small aliquot (e.g., 1 mL) from the center of the solution, avoiding any undissolved particles at the bottom.

-

Gently dispense a single drop of the dye solution onto the center of a piece of filter paper.

-

Allow the spot to air dry completely.

-

Examine the dried spot. A uniform, circular spot with no visible solid particles at the center indicates complete dissolution at that concentration. The presence of a concentrated, darker ring or visible particles in the center suggests that the solubility limit has been exceeded.

-

The solubility is reported as the highest concentration that produces a uniform spot without any evidence of undissolved dye.

Protocol 2: Quantitative Determination of Solubility by UV-Vis Spectrophotometry

This method offers a more precise and quantitative measurement of dye solubility.

Materials:

-

Reactive Black 39 dye powder

-

Chosen solvent (e.g., water, ethanol)

-

UV-Vis spectrophotometer

-

Quartz or glass cuvettes

-

Centrifuge

-

Analytical balance

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of Reactive Black 39 powder to a known volume of the solvent in a sealed container.

-

Agitate the mixture at a constant temperature for an extended period (e.g., 24 hours) to ensure equilibrium is reached and the solution is saturated.

-

-

Separation of Undissolved Solid:

-

Centrifuge the saturated solution at a high speed to pellet the undissolved dye particles.

-

Carefully decant the clear supernatant, which represents the saturated solution.

-

-

Preparation of a Calibration Curve:

-

Prepare a series of standard solutions of Reactive Black 39 of known concentrations in the same solvent.

-

Measure the absorbance of each standard solution at the maximum absorption wavelength (λmax) using the UV-Vis spectrophotometer.

-

Plot a graph of absorbance versus concentration to create a calibration curve. The curve should be linear and follow the Beer-Lambert law.

-

-

Determination of Solubility:

-

Dilute the saturated supernatant with a known dilution factor to bring its absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted supernatant at the λmax.

-

Use the calibration curve to determine the concentration of the diluted solution.

-

Calculate the concentration of the original saturated solution by multiplying the measured concentration by the dilution factor. This value represents the solubility of Reactive Black 39 in the chosen solvent at that temperature.

-

Protocol 3: Determination of Spectral Properties by UV-Vis Spectrophotometry

This protocol outlines the procedure for characterizing the absorption spectrum of Reactive Black 39.

Materials:

-

Reactive Black 39 dye powder

-

Spectroscopic grade solvent (e.g., water, methanol)

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

Analytical balance

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of a Dilute Solution:

-

Prepare a dilute solution of Reactive Black 39 of a known concentration in the chosen solvent. The concentration should be chosen to yield an absorbance value within the optimal range of the spectrophotometer (typically 0.2 - 0.8).

-

-

Instrument Setup:

-

Turn on the UV-Vis spectrophotometer and allow it to warm up as per the manufacturer's instructions.

-

Set the wavelength range for scanning (e.g., 200-800 nm).

-

-

Blank Measurement:

-

Fill a cuvette with the pure solvent to be used as a blank.

-

Place the blank cuvette in the spectrophotometer and record a baseline spectrum. This will subtract any absorbance from the solvent and the cuvette itself.

-

-

Sample Measurement:

-

Rinse the sample cuvette with the prepared dye solution and then fill it.

-

Place the sample cuvette in the spectrophotometer and record the absorption spectrum.

-

-

Data Analysis:

-

The resulting spectrum will show a plot of absorbance versus wavelength.

-

Identify the wavelength at which the maximum absorbance occurs. This is the λmax.

-

If the molar absorptivity (ε) is to be calculated, use the Beer-Lambert law equation: A = εbc, where A is the absorbance at λmax, b is the path length of the cuvette (usually 1 cm), and c is the molar concentration of the dye solution.

-

Mandatory Visualizations

The following diagrams, generated using Graphviz, illustrate key experimental workflows and conceptual relationships relevant to the properties of Reactive Black 39.

References

The Core of Color: An In-depth Technical Guide to Bifunctional Reactive Dyes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of bifunctional reactive dyes, from their fundamental chemistry to their practical applications and environmental considerations. It is designed to be a valuable resource for professionals in the fields of textile chemistry, materials science, and beyond, offering detailed experimental protocols, comparative data, and visual representations of key processes and structures.

Introduction to Bifunctional Reactive Dyes

Bifunctional reactive dyes are colored compounds possessing two reactive moieties per molecule.[1][2] These reactive groups are capable of forming strong, covalent bonds with the functional groups of various substrates, most notably the hydroxyl groups of cellulosic fibers like cotton.[1][3] This dual-reactive nature distinguishes them from their monofunctional counterparts, offering significantly higher fixation yields, improved fastness properties, and enhanced reproducibility in dyeing processes.[1][4]

The two reactive groups can be identical (homo-bifunctional) or different (hetero-bifunctional).[4] Hetero-bifunctional dyes, such as those containing both a monochlorotriazine (MCT) and a vinyl sulphone (VS) group, are particularly robust as the different reactivity levels of the functional groups can compensate for variations in dyeing conditions like temperature and pH.[1] This leads to more consistent and reliable dyeing outcomes.

Chemical Structures and Reaction Mechanisms

The core of a bifunctional reactive dye consists of a chromophore, which is responsible for its color, and two reactive groups. Common reactive systems include monochlorotriazine (MCT) and vinyl sulphone (VS), often in the form of its precursor, β-sulphatoethylsulphone.

Below are illustrative chemical structures of the reactive groups and a representative hetero-bifunctional reactive dye.

Caption: Common reactive groups in bifunctional reactive dyes.

The reaction mechanism with a cellulosic fiber, such as cotton, proceeds via a nucleophilic substitution or addition reaction. In an alkaline medium, the hydroxyl groups on the cellulose (B213188) fiber are deprotonated to form highly nucleophilic cellulosate anions (Cell-O⁻). These anions then attack the electrophilic carbon atom of the reactive group, forming a stable covalent ether bond.

Caption: Generalized fixation pathway of a bifunctional reactive dye on cellulose.

Applications and Performance Data

Bifunctional reactive dyes are primarily used for dyeing and printing on cellulosic fibers such as cotton, linen, and viscose rayon. Their high fixation efficiency and excellent fastness properties make them suitable for a wide range of textile products, from apparel to home furnishings.

Quantitative Performance Data

The following tables summarize key performance indicators for bifunctional reactive dyes based on data from various studies.

Table 1: Comparison of Fixation Efficiency

| Dye Type | Reactive Groups | Fiber | Fixation Efficiency (%) | Reference(s) |

| Monofunctional | Monochlorotriazine | Cotton | 50 - 70 | [3] |

| Bifunctional (Homo) | 2 x Vinyl Sulphone | Cotton | 70 - 85 | [3] |

| Bifunctional (Hetero) | MCT + VS | Cotton | ~90 | [5] |

| Polyfunctional | >2 reactive groups | Cotton | >90 | [5] |

Table 2: Exhaustion and Fixation Data for Synthesized Bifunctional Dyes

| Dye | Fiber | pH | Temperature (°C) | Time (min) | Exhaustion (%) | Fixation (%) | Reference |

| Dye 10a | Cotton | 9.5 - 11 | 60 | 60 | 65 | - | [1] |

| Dye 10b | Cotton | 9.5 - 11 | 60 | 60 | 70 | - | [1] |

| Dye 10c | Nylon | 11 | 80 | 70 | 69 | 69 | [6] |

| Dye 10d | Nylon | 11 | 80 | 70 | 67 | 65 | [6] |

| Dye 14e | Nylon | 11 | 80 | 70 | 61 | 70 | [7] |

| Dye 14f | Nylon | 11 | 80 | 70 | 75 | 72 | [7] |

Table 3: Fastness Properties of Bifunctional Reactive Dyes

| Dye | Fiber | Wash Fastness (Gray Scale 1-5) | Light Fastness (Gray Scale 1-8) | Reference |

| Dyes 10a & 10b | Cotton | 4 - 5 | - | [1] |

| Synthesized Dye | Cotton & Wool | 4 - 5 | Moderate | [2] |

| Synthesized Dyes | Cotton | Good to Excellent | Moderate to Good | [8] |

Table 4: Typical Effluent Characteristics from Reactive Dyeing

| Parameter | Range | Notes | Reference(s) |

| pH | 10 - 12 | Highly alkaline before neutralization | |

| BOD (mg/L) | 145 - 236 | High organic load | [9] |

| COD (mg/L) | 370 - 665 | High chemical load | [9] |

| TDS (mg/L) | High | Due to large amounts of salt used |

Experimental Protocols

Synthesis of a Hetero-Bifunctional Reactive Dye

This protocol describes a general procedure for the synthesis of a bifunctional reactive dye containing an MCT and a VS reactive group.

-

Preparation of the Coupling Component: A solution of an amino-functionalized coupling component (e.g., H-acid) is reacted with cyanuric chloride in an aqueous medium at 0-5°C, maintaining a neutral pH. This is followed by condensation with an amine containing a β-sulphatoethylsulphone group at a slightly elevated temperature (e.g., 35°C) and a pH of 7.5.[7]

-

Diazotization: An aromatic amine is dissolved in an acidic solution and treated with a cold solution of sodium nitrite (B80452) to form the diazonium salt. This reaction is typically carried out at 0-5°C.[2]

-

Coupling Reaction: The diazonium salt solution is slowly added to the prepared coupling component solution at 0-5°C, maintaining a neutral pH. The reaction mixture is stirred for several hours to ensure complete coupling.[6]

-

Isolation: The synthesized dye is precipitated from the solution by the addition of an electrolyte, such as sodium chloride, and then filtered, washed, and dried.[6]

Exhaust Dyeing of Cotton Fabric

This method involves dyeing the fabric in a bath with a relatively high liquor-to-goods ratio.

Caption: A typical workflow for exhaust dyeing of cotton with bifunctional reactive dyes.[10]

Cold Pad-Batch (CPB) Dyeing

This semi-continuous process is known for its efficiency and reduced energy and water consumption.[11]

-

Pad Liquor Preparation: The reactive dye, a wetting agent, and an anti-migration agent are dissolved in water. A separate alkali solution (e.g., sodium silicate (B1173343) and caustic soda) is prepared.

-

Padding: The fabric is passed through a padding machine where it is impregnated with the dye liquor. The two solutions (dye and alkali) are often mixed just before entering the padding trough.[11][12]

-

Batching: The saturated fabric is rolled onto a beam and wrapped in plastic film to prevent drying and exposure to atmospheric carbon dioxide.[11]

-

Dwelling (Fixation): The batched fabric is stored at room temperature for a period of 2 to 24 hours, during which the dye fixation occurs.[11][13]

-

Wash-off: The fabric is unrolled and subjected to a thorough washing process to remove unfixed and hydrolyzed dye, similar to the after-treatment in the exhaust dyeing method.[11]

Analytical and Testing Protocols

4.4.1. Determination of Dye Exhaustion

The percentage of dye exhausted from the bath onto the fabric is determined spectrophotometrically.

-

Measure the initial absorbance (OD₀) of the dyebath at the dye's maximum absorption wavelength (λ_max).

-

After the exhaustion phase (before alkali addition), measure the final absorbance (OD₁) of the dyebath.

-

Calculate the exhaustion percentage using the formula: % Exhaustion = [(OD₀ - OD₁) / OD₀] x 100[1]

4.4.2. Determination of Dye Fixation

The fixation percentage is the ratio of the color strength of the soaped fabric to that of the unsoaped fabric.

-

Measure the K/S (color strength) value of the dyed fabric before the wash-off process ([K/S]b).

-

Measure the K/S value of the dyed fabric after the wash-off process ([K/S]a).

-

Calculate the fixation percentage using the formula: % Fixation = [[K/S]a / [K/S]b] x 100[5]

4.4.3. HPLC Analysis of Dye Hydrolysis

High-Performance Liquid Chromatography (HPLC) is used to quantify the extent of dye hydrolysis.[14][15]

Caption: Workflow for the analysis of reactive dye hydrolysis using HPLC.[14]

4.4.4. Colorfastness Testing

-

Colorfastness to Washing: This is evaluated using standard methods such as AATCC Test Method 61. The test simulates multiple home launderings in a laboratory setting using a launderometer. The color change of the specimen and the staining of an adjacent multifiber fabric are assessed using standardized gray scales.[16][17]

-

Colorfastness to Light: This is determined using methods like AATCC Test Method 16.3, which exposes the fabric specimens to a xenon-arc lamp under controlled conditions to simulate exposure to sunlight. The degree of fading is then rated against a blue wool standard or a gray scale.[16][18]

Environmental and Sustainability Aspects

While reactive dyes offer excellent performance, their application can have environmental impacts. The primary concerns are the high salt concentrations and alkalinity of the effluent, as well as the presence of unfixed, hydrolyzed dye, which contributes to the color and the Chemical Oxygen Demand (COD) and Biological Oxygen Demand (BOD) of the wastewater.

Bifunctional reactive dyes represent a step towards more sustainable dyeing processes. Their higher fixation rates mean that less dye is wasted in the effluent, reducing the pollution load and the need for extensive wastewater treatment.[3] This leads to a more efficient use of resources and a lower environmental footprint compared to conventional monofunctional reactive dyes. Further advancements, such as the development of low-salt and alkali-free dyeing systems, continue to improve the sustainability profile of reactive dyeing.

References

- 1. scialert.net [scialert.net]

- 2. jetir.org [jetir.org]

- 3. Dyeing Performance of a Synthesized and Ultrafiltrated Bifunctional Reactive Dye with Two Vinylsulfone Groups on Cotton Fabrics | MDPI [mdpi.com]

- 4. textilelearner.net [textilelearner.net]

- 5. Comparative Study on Dyeing of Cotton, Modal and Lyocell Fabrics Using Bifunctional and Polyfunctional Reactive Dyes [scirp.org]

- 6. ajer.org [ajer.org]

- 7. theijes.com [theijes.com]

- 8. Synthesis of Bifunctional Reactive Dyes Using Various Benzthiozole and their Dyeing Properties – Oriental Journal of Chemistry [orientjchem.org]

- 9. ijbpas.com [ijbpas.com]

- 10. textilestudycenter.com [textilestudycenter.com]

- 11. youtube.com [youtube.com]

- 12. cottoninc.com [cottoninc.com]

- 13. dyespigments.net [dyespigments.net]

- 14. irjet.net [irjet.net]

- 15. researchgate.net [researchgate.net]

- 16. Exploring AATCC standards for fabric colorfastness - News and Articles [textiletradebuddy.com]

- 17. microbe-investigations.com [microbe-investigations.com]

- 18. blog.qima.com [blog.qima.com]

In-Depth Technical Guide: Health and Safety Considerations for Handling C.I. Reactive Black 39

For Researchers, Scientists, and Drug Development Professionals

Introduction

C.I. Reactive Black 39 is a diazo reactive dye used in various industrial applications.[1] Due to its reactive nature, which allows it to form covalent bonds with substrates, it presents specific health and safety challenges that necessitate careful handling and a thorough understanding of its toxicological profile. This guide provides an in-depth overview of the available health and safety data for Reactive Black 39, including its chemical properties, toxicological endpoints, recommended handling procedures, and emergency protocols. The information is intended to support risk assessments and the implementation of appropriate safety measures in research and development settings.

Chemical and Physical Properties

| Property | Value | Reference |

| C.I. Name | Reactive Black 39 | [1] |

| CAS Number | 68259-02-9 | [1] |

| Molecular Formula | C₂₅H₁₄ClN₁₀Na₅O₁₆S₅ | [1] |

| Molecular Weight | 1021.16 g/mol | [1] |

| Appearance | Black Powder | [2] |

| Odor | Odorless | [2] |

Toxicological Data

Comprehensive toxicological data for C.I. Reactive Black 39 is limited in publicly available literature. Much of the available information is qualitative and derived from Material Safety Data Sheets (MSDS) for similar reactive dyes. For risk assessment, it is crucial to consider the potential hazards associated with reactive dyes as a class, while acknowledging the need for substance-specific data.

Acute Toxicity

| Endpoint | Species | Route | Value | Classification | Reference |

| Oral LD50 | Rat | Oral | > 2000 mg/kg (for Reactive Black B) | Unlikely to be harmful by ingestion | [2] |

| Dermal LD50 | Not available | Dermal | No data available | - | |

| Inhalation LC50 | Not available | Inhalation | No data available | - |

Irritation and Sensitization

Reactive dyes are known to have the potential for skin and respiratory sensitization.[3]

-

Skin Irritation: A study conducted according to OECD Test Guideline 404 on a substance suggested to be similar to Reactive Black 39 found no evidence of skin irritation or corrosion, with a skin irritation score of 0.00 in all tested animals.[4] However, MSDS for similar products state that prolonged or repeated contact may cause skin irritation in sensitive individuals.[4]

-

Eye Irritation: Dust from Reactive Black 39 may cause eye irritation and inflammation.[4] For "Reactive Black B," it is classified as irritating to the eyes (R36).[2]

-

Skin and Respiratory Sensitization: There is evidence that some reactive dyes can cause skin and respiratory sensitization in occupationally exposed workers.[3] The Adverse Outcome Pathway (AOP) for skin sensitization involves the initial covalent binding of the chemical (hapten) to skin proteins, which triggers a cascade of immunological events leading to sensitization.[5][6] Inhaling dust from reactive dyes may lead to allergic/asthma-like responses.[7]

| Endpoint | Species | Result | Classification | Reference |

| Skin Irritation | Rabbit | Non-irritant (for a similar substance) | Not classified as a skin irritant | [4] |

| Eye Irritation | Not specified | Irritant | Irritating to eyes | [2] |

| Skin Sensitization | Not specified | Potential sensitizer | May cause sensitization by skin contact | [3][7] |

| Respiratory Sensitization | Not specified | Potential sensitizer | May cause sensitization by inhalation | [3][7] |

Genotoxicity, Carcinogenicity, and Reproductive Toxicity

-

Genotoxicity: While an MSDS for Reactive Black 39 states "Mutagenicity data reported," specific details of the studies and their outcomes are not provided.[4] The Ames test is a common method for assessing the mutagenic potential of chemicals.[8][9][10] Studies on other reactive dyes have shown mixed results, with some indicating a weak mutagenic potential in their formulated form.[11]

-

Carcinogenicity: There is no specific information available on the carcinogenicity of C.I. Reactive Black 39. Long-term animal bioassays, such as those conducted by the National Toxicology Program (NTP), are typically used to evaluate carcinogenic potential.[12][13][14][15]

-

Reproductive Toxicity: No specific data on the reproductive or developmental toxicity of C.I. Reactive Black 39 were found. Such studies are typically conducted following OECD guidelines 421 or 422.[16][17][18][19][20]

| Endpoint | Test System | Result | Reference |

| Genotoxicity | Not specified | Data reported, but details unavailable | [4] |

| Carcinogenicity | Not available | No data available | |

| Reproductive Toxicity | Not available | No data available |

Occupational Exposure Limits

No specific Occupational Exposure Limits (OELs), such as Permissible Exposure Limits (PELs) from OSHA, Recommended Exposure Limits (RELs) from NIOSH, or Threshold Limit Values (TLVs) from ACGIH, have been established for C.I. Reactive Black 39. In the absence of specific limits, it is recommended to keep exposure to the dust of reactive dyes to a minimum.[2]

Experimental Protocols

Detailed experimental protocols for toxicological studies specifically on C.I. Reactive Black 39 are not publicly available. However, standardized OECD guidelines are typically followed for such assessments. Below are generalized methodologies for key toxicological endpoints.

Acute Dermal Irritation/Corrosion (Adapted from OECD Guideline 404)[11][21][22]

-

Test Animals: Healthy, young adult albino rabbits are used.

-

Procedure: A 0.5 g amount of the test substance is applied to a small area of clipped, intact skin. The area is covered with a gauze patch and a semi-occlusive dressing for a 4-hour exposure period.

-

Observation: The skin is examined for erythema and edema at 1, 24, 48, and 72 hours after patch removal.

-

Scoring: The reactions are scored based on a standardized grading system. A mean score is calculated for each observation time.

Acute Eye Irritation/Corrosion (Adapted from OECD Guideline 405)[23][24][25][26]

-

Test Animals: Healthy, adult albino rabbits with no pre-existing eye defects are used.

-

Procedure: A single dose of 0.1 g of the solid test substance is instilled into the conjunctival sac of one eye of the animal. The other eye serves as a control.

-

Observation: The eyes are examined at 1, 24, 48, and 72 hours after instillation for effects on the cornea, iris, and conjunctiva.

-

Scoring: Lesions are scored according to a standardized system to determine the overall irritation score.

Bacterial Reverse Mutation Test (Ames Test) (General Protocol)[8][9][10][27][28]

-

Test System: Histidine-requiring strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and a tryptophan-requiring strain of Escherichia coli (e.g., WP2 uvrA) are used.

-

Procedure: The tester strains are exposed to various concentrations of the test substance, both with and without a metabolic activation system (S9 mix from rat liver).

-

Observation: The plates are incubated for 48-72 hours, and the number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) is counted.

-

Evaluation: A substance is considered mutagenic if it causes a reproducible, dose-related increase in the number of revertant colonies.

Visualizations

Logical Workflow for Handling Reactive Black 39

Caption: Workflow for the safe handling of Reactive Black 39.

Adverse Outcome Pathway for Skin Sensitization

Caption: A simplified Adverse Outcome Pathway for skin sensitization.

Safe Handling and Storage

-

Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood, to minimize dust inhalation.[4]

-

Personal Protective Equipment (PPE):

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[4]

-

Storage: Store in a cool, dry, well-ventilated area in tightly closed containers. Keep away from strong oxidizing and reducing agents.[4]

Emergency Procedures

-

Inhalation: Remove to fresh air. If breathing is difficult, give oxygen and seek immediate medical attention.[2]

-

Skin Contact: Wash the affected area with plenty of soap and water. If irritation develops or persists, seek medical attention.[4]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]

-

Ingestion: If the person is conscious, give 2-4 cupfuls of milk or water. Do not induce vomiting. Seek immediate medical attention.[4]

-

Spills: Avoid generating dust. Vacuum or sweep up the material and place it into a suitable, sealed container for disposal. Clean the spill area thoroughly.[4]

Conclusion

C.I. Reactive Black 39 should be handled with care due to its potential for skin, eye, and respiratory irritation, and its sensitizing properties. While specific quantitative toxicological data for this compound are scarce, the information available for similar reactive dyes suggests a profile of low acute toxicity but a significant potential for sensitization. Adherence to strict safety protocols, including the use of appropriate engineering controls and personal protective equipment, is essential to minimize exposure and ensure a safe working environment. Further research is needed to fully characterize the toxicological profile of C.I. Reactive Black 39 and to establish specific occupational exposure limits.

References

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. dyespigments.net [dyespigments.net]

- 3. sdc.org.uk [sdc.org.uk]

- 4. downloads.regulations.gov [downloads.regulations.gov]

- 5. benchchem.com [benchchem.com]

- 6. Investigating Sensitization Activity of Azobenzene Disperse Dyes via the Direct Peptide Reactivity Assay (DPRA) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. datasheets.scbt.com [datasheets.scbt.com]

- 8. AMES Bacterial Reverse Mutation Test and its Role in Biocompatibility Evaluation - European Biomedical Institute [ebi.bio]

- 9. enamine.net [enamine.net]

- 10. bulldog-bio.com [bulldog-bio.com]

- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 12. Toxicology/Carcinogenicity [ntp.niehs.nih.gov]

- 13. Technical Reports [ntp.niehs.nih.gov]

- 14. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 15. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 16. flashpointsrl.com [flashpointsrl.com]

- 17. oecd.org [oecd.org]

- 18. nite.go.jp [nite.go.jp]

- 19. researchgate.net [researchgate.net]

- 20. oecd.org [oecd.org]

In-Depth Technical Guide: Chemical Stability and Degradation of Reactive Black 39

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical stability and degradation of the azo dye, Reactive Black 39 (RB39). Given the environmental persistence and potential toxicity of azo dyes, understanding their degradation pathways and the methodologies to neutralize them is of paramount importance. This document synthesizes available data on various degradation techniques, including hydrolysis, advanced oxidation processes (AOPs), and biodegradation. Detailed experimental protocols and quantitative data are presented to facilitate further research and application in wastewater treatment and environmental remediation.

Chemical Properties and Stability of Reactive Black 39

Reactive Black 39 is a multifunctional azo dye known for its high fixation efficiency on cellulosic fibers. Its chemical structure, characterized by multiple azo linkages (-N=N-) and sulfonate groups (-SO3H), contributes to its intense color and high water solubility. The dye is generally stable under normal conditions of temperature and pressure. However, it is susceptible to degradation under specific environmental conditions such as extreme pH, high temperature, and exposure to strong oxidizing or reducing agents.

Key Stability Information:

-

Chemical Formula: C₂₅H₁₄ClN₁₀Na₅O₁₆S₅

-

Molecular Weight: 1021.16 g/mol

-

Appearance: Black Powder

-

Solubility: >300 g/L in water[1]

-

General Stability: Stable under normal temperatures and pressures but should be stored in a cool, dry place away from light and incompatible materials like strong oxidants and reducing agents.[2]

Degradation Pathways and Mechanisms

The degradation of Reactive Black 39, like other azo dyes, primarily involves the cleavage of the chromophoric azo bonds. This can be achieved through various chemical, physical, and biological methods. The primary degradation pathways include hydrolysis, advanced oxidation, and biodegradation.

Hydrolysis

Under alkaline conditions, typical in reactive dyeing processes, the reactive groups of the dye can react with hydroxyl ions (OH⁻) in water, leading to the formation of a hydrolyzed, non-reactive form of the dye.[3] This hydrolyzed dye has a lower affinity for the fiber and contributes significantly to effluent color. The rate of hydrolysis is influenced by pH, temperature, and dye concentration.[4]

Factors Affecting Hydrolysis:

-

pH: Hydrolysis is more pronounced at alkaline pH.

-

Temperature: Increased temperature accelerates the rate of hydrolysis.[4]

-

Dye Concentration: Higher dye concentrations can lead to an increased rate of hydrolysis.[3][4]

Advanced Oxidation Processes (AOPs)

AOPs are highly effective in degrading refractory organic pollutants like Reactive Black 39. These processes rely on the in-situ generation of highly reactive hydroxyl radicals (•OH), which non-selectively attack and mineralize the dye molecules.[5]

Common AOPs for Azo Dye Degradation:

-

Ozonation: Ozone (O₃) can directly oxidize the dye molecule or decompose in water to form hydroxyl radicals, especially at alkaline pH.[1][3]

-

Fenton and Photo-Fenton Processes: These processes use a combination of hydrogen peroxide (H₂O₂) and ferrous ions (Fe²⁺) to generate hydroxyl radicals. The efficiency of the Fenton process can be enhanced by UV irradiation (photo-Fenton), which promotes the regeneration of Fe²⁺ from Fe³⁺.[5][6][7]

-

Photocatalysis: This method utilizes a semiconductor photocatalyst, such as titanium dioxide (TiO₂), which upon irradiation with UV or visible light, generates electron-hole pairs that lead to the formation of reactive oxygen species, including hydroxyl radicals.[7]

Biodegradation

Microorganisms, including bacteria, fungi, and algae, can degrade azo dyes through enzymatic processes.[1][8][9] The initial and often rate-limiting step is the reductive cleavage of the azo bond, which is typically carried out by enzymes like azoreductases under anaerobic or anoxic conditions. This results in the formation of colorless, but potentially hazardous, aromatic amines.[10][11] These aromatic amines can be further degraded, often under aerobic conditions, by other microbial enzymes such as laccases and peroxidases.[4][12][13][14]

Key Enzymes in Biodegradation:

-

Azoreductases: Catalyze the reductive cleavage of the azo bond.[12][13]

-

Laccases and Peroxidases: Involved in the subsequent degradation of the aromatic amines.[4][12][13][14]

Quantitative Data on Degradation

Disclaimer: Specific quantitative degradation data for Reactive Black 39 is limited in the available literature. The following tables summarize data for the closely related and structurally similar dye, Reactive Black 5 (RB5), which serves as a reliable proxy for understanding the degradation behavior of RB39.

Table 1: Degradation of Reactive Black 5 by Ozonation

| Parameter | Condition | Degradation Efficiency (%) | Reference |

| pH | 2 | 72.9 (after 40 min) | [2] |

| 7 | ~85 (after 40 min) | [2] | |

| 9 | 92.4 (after 40 min) | [2] | |

| Catalyst | O₃ only | 92.38 | [2] |

| Fe-DLA/O₃ | 98.76 | [2] | |

| COD Removal | O₃ only | 64.04 | [2] |

| Fe-DLA/O₃ | 76.44 | [2] |

Table 2: Degradation of Reactive Black 5 by Fenton and Photo-Fenton Processes

| Process | pH | [Fe²⁺]₀ | [H₂O₂]₀ | Decolorization Efficiency (%) | TOC Removal (%) | Reference |

| Fenton | 3.0 | 0.15 mM | 0.73 mM | 97.5 | 21.6 | [5] |

| Photo-Fenton | 3.0 | 0.15 mM | 0.73 mM | 98.1 | 46.4 | [5] |

| UV/TiO₂ | <3.5 | - | 2.0 mM | 75 (after 20 min) | - | [6] |

| Photo-Fenton | <3.5 | 0.05 mM | 2.0 mM | 94 (after 20 min) | - | [6] |

Table 3: Biodegradation of Reactive Black 5

| Microorganism | Conditions | Degradation Efficiency (%) | Time | Reference |

| Bacillus albus DD1 | pH 7, 40°C, 1% yeast extract | 98 | 38 h | [1] |

| Pseudomonas entomophila | pH 5-9, 37°C, static | 93 | 120 h | [15] |

| Bacterial Consortium | - | >80 | - | [12] |

Experimental Protocols

General Experimental Workflow for Degradation Studies

The following diagram illustrates a typical workflow for investigating the degradation of Reactive Black 39.

References

- 1. Microbial decolorization of Reactive Black 5 dye by Bacillus albus DD1 isolated from textile water effluent: kinetic, thermodynamics & decolorization mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. rsisinternational.org [rsisinternational.org]

- 4. scispace.com [scispace.com]

- 5. researchgate.net [researchgate.net]

- 6. jocpr.com [jocpr.com]

- 7. researchgate.net [researchgate.net]

- 8. ijcmas.com [ijcmas.com]

- 9. Frontiers | An Integrative Approach to Study Bacterial Enzymatic Degradation of Toxic Dyes [frontiersin.org]

- 10. An Integrative Approach to Study Bacterial Enzymatic Degradation of Toxic Dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. fieldreport.caes.uga.edu [fieldreport.caes.uga.edu]

- 12. Synergistic action of azoreductase and laccase leads to maximal decolourization and detoxification of model dye-containing wastewaters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ijlret.com [ijlret.com]

- 14. researchgate.net [researchgate.net]

- 15. datasheets.scbt.com [datasheets.scbt.com]

Understanding the chromophore of Reactive Black 39

An In-Depth Technical Guide to the Chromophore of Reactive Black 39

Introduction

Reactive Black 39 (C.I. 205071) is a multifunctional, water-soluble anionic dye belonging to the double azo class of compounds.[1] Primarily utilized in the textile industry for its ability to form covalent bonds with fibers, it provides deep black shades with excellent washfastness.[2] The core of its functionality and color lies in its complex chromophore, an extensive system of conjugated double bonds formed by two azo groups (-N=N-) linking multiple substituted aromatic rings. This guide provides a detailed examination of the chemical nature, synthesis, and analytical characterization of the chromophore of Reactive Black 39, tailored for researchers and scientists in chemistry and drug development.

Chemical and Physical Properties

The chromophoric system of Reactive Black 39 is responsible for its intense absorption of light in the visible spectrum, resulting in its characteristic blue-black color.[1] The molecule's large, conjugated system, coupled with various auxochromes (e.g., -OH, -NH2) and solubilizing sulfonic acid groups (-SO3H), defines its properties.

Molecular Structure

-

Chemical Class: Double Azo Dye[1]

-

Synonyms: Pentasodium 4-Amino-6-[[5-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]-2-sulphonatophenyl]azo]-3-[(2,5-disulphonatophenyl)azo]-5-hydroxynaphthalene-2,7-disulphonate[5]

The core chromophore is the entire electron-delocalized structure, including the naphthalenedisulfonic acid core, the phenyl groups, and the two linking azo groups. The reactive group is the monochlorotriazine moiety, which allows the dye to form a covalent bond with hydroxyl or amino groups on substrates like cellulose (B213188) or proteins.

Quantitative Data Summary

The following table summarizes key quantitative properties of Reactive Black 39.

| Property | Value/Rating | Source |

| Solubility in Water | > 300 g/L | [3] |

| Appearance | Black Powder | [3] |

| Tinting Strength | 100±3 % | [3] |

| Insolubility in Water | ≤0.02 % | [3] |

| Light Fastness (ISO 105 B02) | 5-6 | [3] |

| Water Fastness (Severe, ISO 105 E01) | Fading: 5, Staining: 4-5 | [3] |

| Perspiration Fastness (Alkaline, ISO 105 E04) | Fading: 5, Staining: 4 | [3] |

| Perspiration Fastness (Acid, ISO 105 E04) | Fading: 5, Staining: 4 | [3] |

| Rubbing Fastness (ISO 105 X12) | Dry: 3-4, Wet: 3 | [3] |

Synthesis of the Chromophore

The synthesis of Reactive Black 39 is a multi-step process involving diazotization and coupling reactions to build the complex azo chromophore, followed by condensation with cyanuric chloride and subsequent ammoniation to install the reactive group.[1][6]

Synthesis Workflow

The logical relationship between the key steps of the manufacturing process is illustrated in the diagram below.

Caption: Synthesis workflow for Reactive Black 39.

Experimental Protocol: Synthesis

The following is a generalized experimental protocol based on the described manufacturing methods.[1][6][7]

-

Diazotization:

-

Dissolve 2,4-Diaminobenzenesulfonic acid and 2-Aminobenzene-1,4-disulfonic acid in a solution of hydrochloric acid and water.

-

Cool the mixture to 0-5°C in an ice bath.

-

Add a solution of sodium nitrite (B80452) (NaNO₂) dropwise while maintaining the temperature below 5°C to form the respective diazonium salts. The reaction is complete when excess nitrous acid is detected with starch-iodide paper.

-

-

Coupling Reactions:

-

First Coupling (Alkaline): Prepare an alkaline solution (pH 8-9) of 4-Amino-5-hydroxynaphthalene-2,7-disulfonic acid (H-acid). Slowly add one of the diazonium salt solutions to the H-acid solution while maintaining the temperature at 0-5°C and the alkaline pH.

-

Second Coupling (Acidic): Adjust the pH of the resulting monoazo dye solution to be acidic. Slowly add the second diazonium salt solution to form the disazo compound.

-

-

Condensation with Triazine:

-

Add 2,4,6-Trichloro-1,3,5-triazine (cyanuric chloride) to the disazo dye solution.

-

Maintain a neutral pH (6.5-7) and a temperature of 25°C for several hours until the condensation reaction is complete, as monitored by chromatography.

-

-

Ammoniation:

-

Introduce ammonia into the reaction mixture to substitute a second chlorine atom on the triazine ring.

-

-

Isolation:

-

Precipitate the final dye product from the solution by adding sodium chloride (salting out).

-

Filter the precipitate, wash with a saturated NaCl solution, and dry to obtain the solid Reactive Black 39 dye.